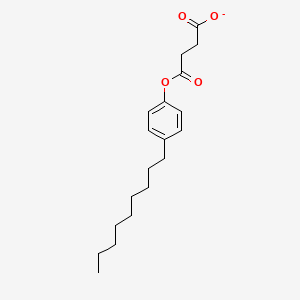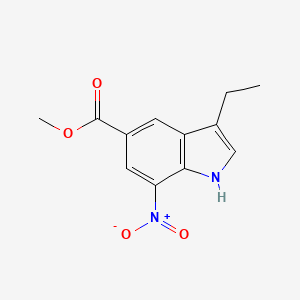
4-Hydroxy-2-hydroxyaminopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-hydroxyaminopyrimidine is a heterocyclic compound that contains both hydroxyl and amino functional groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-hydroxyaminopyrimidine typically involves the reaction of 2-chloropyrimidine with hydroxylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydroxylamine group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-hydroxyaminopyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product formed is 4-oxo-2-hydroxyaminopyrimidine.
Reduction: The major product formed is 4-hydroxy-2-aminopyrimidine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-hydroxyaminopyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of antiviral and anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-hydroxyaminopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. This interaction can disrupt the enzyme’s activity and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-aminopyrimidine: Lacks the hydroxylamine group but has similar structural features.
2-Hydroxy-4-aminopyrimidine: The positions of the hydroxyl and amino groups are reversed.
4-Hydroxy-2-pyrone: Contains a similar hydroxyl group but has a different ring structure.
Uniqueness
4-Hydroxy-2-hydroxyaminopyrimidine is unique due to the presence of both hydroxyl and amino groups on the pyrimidine ring, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
545379-71-3 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
2-(hydroxyamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O2/c8-3-1-2-5-4(6-3)7-9/h1-2,9H,(H2,5,6,7,8) |
Clé InChI |
QLHOXIDCXZUEHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(NC1=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)

![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)


![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)

